molecular formula C10H17NO2 B6324814 (2S)-2-Methyl-octahydro-indole-2-carboxylic acid;  97% CAS No. 1313282-10-8

(2S)-2-Methyl-octahydro-indole-2-carboxylic acid; 97%

Cat. No. B6324814
CAS RN: 1313282-10-8
M. Wt: 183.25 g/mol
InChI Key: WBAFZRWAQJBNFG-KTOWXAHTSA-N
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Description

Synthesis Analysis

This involves the methods used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions such as temperature and pressure. .


Molecular Structure Analysis

The molecular structure of a compound is often determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This includes the compound’s melting point, boiling point, solubility, density, and refractive index. Chemical properties might include its acidity or basicity, reactivity with other compounds, and its redox potential .

Scientific Research Applications

Biotechnological Applications

The compound could potentially be used in the development of multienzyme complexes . Multienzyme complexes are formed by cascading complexes, which are multiple functionally related enzymes that continuously and efficiently catalyze the production of substrates . These complexes have many advantages, such as fewer side reactions, a high product yield, a fast reaction speed, easy product separation, a tolerable toxic environment, and robust system operability .

Synthetic Biology

The compound might be used in the field of synthetic biology, particularly in the research of multienzyme complexes . The research progress of multienzyme complexes in nature and multienzyme cascades in vivo or in vitro will be introduced, and the discovered enzyme cascades concerning scaffolding proteins will also be discussed .

Biochemical Catalysis

The compound could be used in biochemical catalysis processes. This process may require an enzyme to participate in a specific series of reactions or use different types of enzymes to produce the desired products .

Enzyme Optimization

The compound might be used in the optimization of enzymes for better catalysis of various biochemical reactions in the cells .

Drug Synthesis

The compound is an intermediate in the synthesis of Perindopril . The completely diastereoselective α-alkylation of oxazolidinone provides a very convenient and concise route to enantiopure α-tetrasubstituted derivatives of this Oic stereoisomer .

Genomic DNA and RNA Extraction

Although not directly related to “(2S)-2-Methyloctahydro-1H-indole-2-carboxylic acid”, similar compounds have been used in the extraction of genomic DNA and RNA from buccal cells . This suggests potential applications in genetic research and diagnostics.

Safety and Hazards

This involves the study of the compound’s toxicity, flammability, and environmental impact. It also includes precautions to be taken while handling the compound .

Future Directions

This could involve potential applications of the compound, areas of research that need further exploration, and the compound’s role in future scientific advancements .

properties

IUPAC Name

(2S)-2-methyl-1,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c1-10(9(12)13)6-7-4-2-3-5-8(7)11-10/h7-8,11H,2-6H2,1H3,(H,12,13)/t7?,8?,10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBAFZRWAQJBNFG-KTOWXAHTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2CCCCC2N1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CC2CCCCC2N1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10705312
Record name (2S)-2-Methyloctahydro-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10705312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-Methyloctahydro-1H-indole-2-carboxylic acid

CAS RN

794499-96-0
Record name (2S)-2-Methyloctahydro-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10705312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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